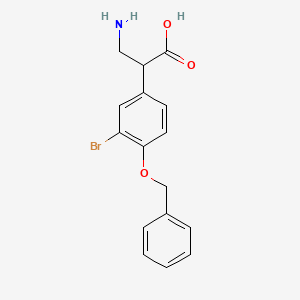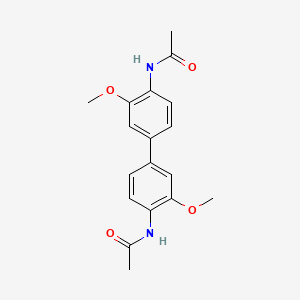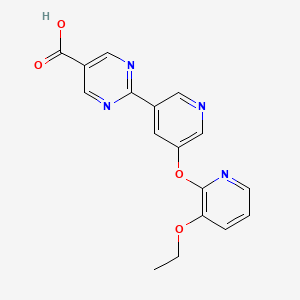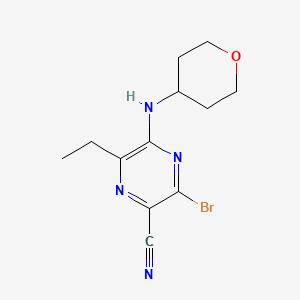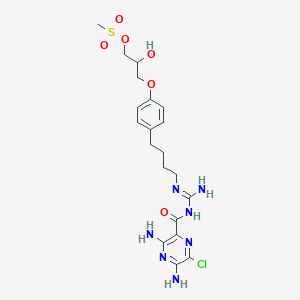
1-(2-cyanoethylamino)-N,N-dimethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyanoethylamino)-N,N-dimethylmethanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyanoethyl group attached to an amino group, which is further connected to a dimethylmethanesulfonamide moiety. The combination of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanoethylamino)-N,N-dimethylmethanesulfonamide typically involves the reaction of N,N-dimethylmethanesulfonamide with 2-cyanoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and may require the use of a catalyst or base to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Purification techniques such as recrystallization, distillation, or chromatography may be employed to isolate the compound from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyanoethylamino)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the cyano group, converting it to primary amines or other reduced forms.
Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino or sulfonamide groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
1-(2-cyanoethylamino)-N,N-dimethylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity with biological molecules makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-cyanoethylamino)-N,N-dimethylmethanesulfonamide exerts its effects involves interactions with specific molecular targets. The cyanoethyl group can participate in nucleophilic or electrophilic reactions, while the sulfonamide moiety may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-cyanoethylamino)-N,N-dimethylmethanesulfonamide
- 1-(2-cyanoethylamino)-N,N-diethylmethanesulfonamide
- 1-(2-cyanoethylamino)-N,N-dimethylbenzenesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis.
Properties
Molecular Formula |
C6H13N3O2S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
1-(2-cyanoethylamino)-N,N-dimethylmethanesulfonamide |
InChI |
InChI=1S/C6H13N3O2S/c1-9(2)12(10,11)6-8-5-3-4-7/h8H,3,5-6H2,1-2H3 |
InChI Key |
GNWBATFWRATCIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CNCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4bS,9bR)-3-methoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829066.png)

![6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829079.png)
![(3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11829090.png)
![2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11829094.png)
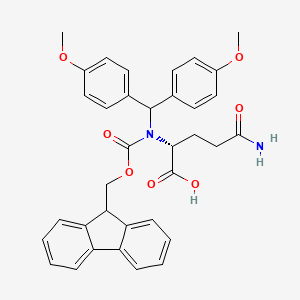

![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
![butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate](/img/structure/B11829132.png)
